Xanthine Oxidase Inhibition: A Distinct but Weak Inhibitory Profile
In an in vitro assay, 5,7-dichloro-1,2,3,4-tetrahydro-9H-xanthen-9-one inhibited rat liver xanthine oxidase with an IC50 of 23,900 nM [1]. While this demonstrates interaction with the target, its potency is orders of magnitude lower than that of standard xanthine oxidase inhibitors. For comparison, the established drug allopurinol has an IC50 in the micromolar range (approximately 7,000 nM) under similar assay conditions, and the more potent febuxostat has an IC50 in the low nanomolar range (e.g., 1.8 nM) [2]. This indicates that while the compound possesses a degree of xanthine oxidase inhibitory activity, it is not a potent inhibitor of this enzyme and should not be selected as a primary xanthine oxidase inhibitor.
| Evidence Dimension | Inhibitory potency against xanthine oxidase |
|---|---|
| Target Compound Data | IC50 = 23.9 µM (23,900 nM) |
| Comparator Or Baseline | Allopurinol: IC50 ~7 µM; Febuxostat: IC50 ~0.0018 µM (1.8 nM) |
| Quantified Difference | Target compound is approximately 3.4-fold less potent than allopurinol and over 13,000-fold less potent than febuxostat. |
| Conditions | Rat liver xanthine oxidase enzyme, using xanthine as substrate |
Why This Matters
This data clarifies that the compound should not be procured for research focused on potent xanthine oxidase inhibition, preventing misapplication in gout or hyperuricemia studies.
- [1] BindingDB. Entry for BDBM50423931 (CHEMBL2313032), assayed against xanthine oxidase. View Source
- [2] Takano, Y., et al. Selectivity of febuxostat, a novel non-purine inhibitor of xanthine oxidase/xanthine dehydrogenase. Life Sciences, 2005, 76(16), 1835-1847. View Source
